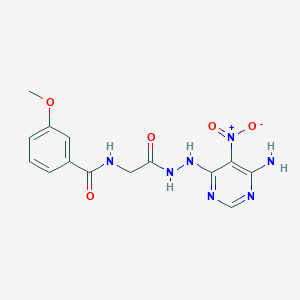

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-methoxybenzamide" is a complex molecule that appears to be related to various research areas, including medicinal chemistry and drug synthesis. The structure suggests it is a benzamide derivative with potential biological activity, given the presence of an amino group and a nitro group on a pyrimidine ring, which are often seen in pharmacologically active compounds.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of heterocyclic 5-amino-2-methoxybenzamides, which are structurally related to the compound , involves the reaction of 2-methoxy-5-nitrobenzoyl chloride with various amines, followed by reduction with hydrazine hydrate and Raney nickel to afford the corresponding 5-amino-2-methoxybenzamides . This method could potentially be adapted for the synthesis of the target compound by incorporating the appropriate pyrimidinyl hydrazine moiety.

Molecular Structure Analysis

The molecular structure of the compound includes a pyrimidine ring, which is a common feature in many biologically active molecules. The presence of both amino and nitro substituents on the pyrimidine ring could influence the electronic properties and reactivity of the compound. The methoxybenzamide moiety is a common pharmacophore, which could interact with biological targets through hydrogen bonding and hydrophobic interactions .

Chemical Reactions Analysis

The nitro group in the compound is a functional group that can undergo various chemical reactions. For example, nitro compounds can be reduced to their corresponding amines, which can significantly alter their biological activity . The amino group can also participate in the formation of derivatives, such as N-methyl-4-toluenesulfonamides, which can be used to modify the pharmacological properties of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. The nitro group is electron-withdrawing, which could affect the compound's solubility and stability. The amino group, on the other hand, is a basic functional group that could form salts with acids, potentially improving the solubility of the compound in aqueous media. The methoxy group could confer additional lipophilicity, which might influence the compound's ability to cross biological membranes .

Wissenschaftliche Forschungsanwendungen

Co-Crystal Formation and Pharmaceutical Applications

The research into the structural and thermochemical properties of various solvates and salts, including interactions with compounds like nitrofurantoin, sheds light on the potential of N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-methoxybenzamide in forming molecular complexes. These complexes may offer avenues for enhancing the solubility, stability, and bioavailability of pharmaceutical compounds, providing a method for improving drug formulations without altering the pharmacological properties of the active pharmaceutical ingredients (APIs) (Vangala, Chow, & Tan, 2013).

Anticancer Potential

A study focusing on the synthesis and cytotoxicity of pyrrolidinyl-quinazolinone derivatives, including compounds similar in structure to N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-methoxybenzamide, demonstrates significant cytotoxic effects on various cancer cell lines. This research highlights the molecule's potential as a scaffold for developing new anticancer agents (Hour, Yang, Lien, Kuo, & Huang, 2007).

Antimicrobial Applications

The synthesis and screening of thiazolidinone derivatives incorporating the thiazole ring, akin to the structure of N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-methoxybenzamide, indicate their efficacy in inhibiting bacterial and fungal growth. This suggests its potential utility in developing new antimicrobial agents to treat infections (Desai, Rajpara, & Joshi, 2013).

DNA Binding and Antiviral Activity

Another area of application involves the synthesis of uracil derivatives for DNA binding, indicating the potential of N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-methoxybenzamide-based compounds in genetic research or as antiviral agents. This research offers insights into the design of molecules capable of interacting with DNA, potentially leading to the development of new therapeutic agents (Mousa, Bayoumi, Korraa, Assy, & El-Kalyoubi, 2015).

Environmental Applications

Lastly, the adsorption studies of metal ions from aqueous solutions onto carbon sorbents containing pyrimidine-polyamine conjugates provide a foundation for environmental applications. This suggests that compounds with similar structural features to N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-methoxybenzamide could be used in water purification technologies to remove toxic metal ions, contributing to environmental conservation efforts (Garcia-martin, López-Garzón, Godino-Salido, Cuesta-Martos, Gutiérrez-Valero, Arranz-Mascarós, & Stoeckli-Evans, 2005).

Eigenschaften

IUPAC Name |

N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N7O5/c1-26-9-4-2-3-8(5-9)14(23)16-6-10(22)19-20-13-11(21(24)25)12(15)17-7-18-13/h2-5,7H,6H2,1H3,(H,16,23)(H,19,22)(H3,15,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNFAYHXNWCLSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCC(=O)NNC2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N7O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide](/img/structure/B2543339.png)

![N-[[4-(2-Aminoethyl)phenyl]methyl]-8-fluoro-3,4-dihydro-2H-chromene-4-carboxamide;hydrochloride](/img/structure/B2543340.png)

![1-(3,4-difluorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2543345.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-{[methyl(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B2543348.png)

![2-[Methyl(quinoxalin-2-yl)amino]cyclopentan-1-ol](/img/structure/B2543349.png)

![3-[4-(Oxiran-2-ylmethoxy)phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2543360.png)

![4-(ethylsulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2543362.png)